Lucialdehyde A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,19,21-22,25-26,32H,8,10,12-13,15-18H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOSHOXMAZYZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Lucialdehyde A

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lucialdehyde A is a naturally occurring lanostane-type triterpenoid (B12794562) aldehyde isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum.[1][2] Its chemical structure has been elucidated as (24E)-3β-hydroxy-5α-lanosta-7,9(11),24-trien-26-al.[1][2] Triterpenoids from Ganoderma species are of significant interest to the scientific community due to their diverse and potent biological activities. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It also includes detailed experimental protocols for its isolation and cytotoxicity assessment, based on established methodologies for related compounds. While the specific signaling pathways modulated by this compound have not yet been fully elucidated, this guide serves as a foundational resource for researchers aiming to explore its therapeutic potential.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid characterized by a lanostane (B1242432) core skeleton. The structure was determined by spectroscopic means, as reported by Gao et al. in 2002.[1]

-

IUPAC Name: (24E)-3β-hydroxy-5α-lanosta-7,9(11),24-trien-26-al

-

Molecular Formula: C₃₀H₄₆O₂

-

Molecular Weight: 438.7 g/mol

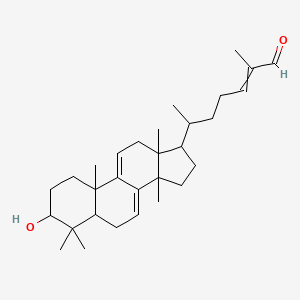

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Spectroscopic Data

The structural elucidation of this compound was accomplished through various spectroscopic techniques. While the original publication by Gao et al. should be consulted for the primary spectral data, the following table summarizes the expected characteristic signals based on its structure.

| Spectroscopic Technique | Characteristic Features |

| ¹H-NMR | Signals corresponding to an aldehyde proton (CHO), olefinic protons of the conjugated diene system in the lanostane core and the α,β-unsaturated aldehyde side chain, a proton of a hydroxyl-bearing methine, and multiple methyl singlets characteristic of the lanostane skeleton are expected. |

| ¹³C-NMR | A signal for the aldehyde carbonyl carbon, carbons of the conjugated double bonds, a carbon attached to the hydroxyl group, and numerous signals in the aliphatic region corresponding to the tetracyclic core and the side chain are anticipated. |

| Infrared (IR) | Characteristic absorption bands for a hydroxyl group (O-H stretching), an aldehyde C-H stretch, a conjugated carbonyl group (C=O stretching), and C=C stretching of the double bonds would be observed. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of C₃₀H₄₆O₂ (438.7 g/mol ) and fragmentation patterns consistent with the lanostane triterpenoid structure. |

Biological Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. However, compared to its analogs, Lucialdehyde B and C, it has shown weaker activity in the reported assays.

| Compound | Cell Line | ED₅₀ (µg/mL) | Reference |

| This compound | Not reported to be significantly active | - | |

| Lucialdehyde B | LLC, T-47D, Sarcoma 180, Meth-A | Active | |

| Lucialdehyde C | LLC | 10.7 | |

| T-47D | 4.7 | ||

| Sarcoma 180 | 7.1 | ||

| Meth-A | 3.8 |

LLC: Lewis Lung Carcinoma, T-47D: Human breast cancer cell line, Sarcoma 180: Mouse sarcoma cell line, Meth-A: Mouse fibrosarcoma cell line.

Experimental Protocols

Isolation and Purification of this compound from Ganoderma lucidum

The following is a generalized protocol based on the methodologies for isolating triterpenoids from Ganoderma lucidum.

Caption: General workflow for the isolation of this compound.

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with an organic solvent like acetone (B3395972) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. The triterpenoid-rich fraction is typically concentrated in the chloroform layer.

-

Chromatographic Separation: The chloroform fraction is subjected to silica gel column chromatography.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions containing the target compound are combined and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structural Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR, MS, and IR.

Cytotoxicity Assessment

The cytotoxic activity of this compound can be evaluated using various in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method.

-

Cell Culture: Cancer cell lines (e.g., LLC, T-47D, Sarcoma 180, Meth-A) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a DMSO solution, with the final DMSO concentration kept below 0.1%) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Assay:

-

The MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The ED₅₀ (effective dose for 50% inhibition) is determined from the dose-response curve.

Putative Signaling Pathway and Mechanism of Action

While the specific signaling pathways targeted by this compound have not been reported, related compounds from Ganoderma lucidum have been shown to exert their cytotoxic effects through various mechanisms. For instance, Lucialdehyde B has been reported to inhibit the Ras/ERK signaling pathway and induce mitochondria-dependent apoptosis in nasopharyngeal carcinoma cells. It is plausible that this compound may act through similar pathways, although this requires experimental verification.

Caption: A putative signaling pathway for this compound.

Synthesis

To date, a dedicated chemical synthesis for this compound has not been reported in the literature. The synthesis of complex lanostane triterpenoids remains a significant challenge in organic chemistry.

Conclusion and Future Directions

This compound is a well-characterized triterpenoid from Ganoderma lucidum. While its cytotoxic activity appears to be less potent than some of its closely related analogs, its unique structure warrants further investigation. Future research should focus on elucidating its specific molecular targets and signaling pathways to better understand its biological function. Furthermore, the development of a synthetic route to this compound would enable the generation of analogs with potentially enhanced therapeutic properties. This guide provides a solid foundation for researchers to embark on these future studies.

References

The Discovery and Origin of Lucialdehyde A in Ganoderma lucidum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, chemical characterization, and biosynthetic origin of Lucialdehyde A, a lanostane-type triterpenoid (B12794562) aldehyde isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. Detailed experimental methodologies for extraction and isolation are presented, alongside a compilation of its spectroscopic data for structural elucidation. The proposed biosynthetic pathway, originating from lanosterol, is discussed in the context of the known biochemistry of triterpenoid synthesis in Ganoderma, highlighting the likely involvement of cytochrome P450 enzymes. This document serves as a resource for researchers investigating the therapeutic potential and biosynthesis of bioactive compounds from G. lucidum.

Introduction

Ganoderma lucidum, commonly known as Lingzhi or Reishi, is a basidiomycete fungus that has been used for centuries in traditional Asian medicine. Its therapeutic properties are attributed to a diverse array of secondary metabolites, most notably polysaccharides and triterpenoids. Among the vast number of triterpenoids isolated from this fungus, the lanostane-type aldehydes represent a unique chemical class with potential pharmacological activities.

This compound was first reported in 2002 as a new lanostane-type triterpene aldehyde isolated from the fruiting bodies of Ganoderma lucidum.[1] Its discovery, along with the co-isolated Lucialdehydes B and C, expanded the known chemical diversity of triterpenoids in this fungus. This guide details the scientific journey of this compound, from its initial discovery to our current understanding of its natural origins.

Discovery and Structural Elucidation

This compound was discovered during a phytochemical investigation of the fruiting bodies of Ganoderma lucidum.[1] The structure of this new triterpene was determined to be (24E)-3β-hydroxy-5α-lanosta-7,9(11),24-trien-26-al through extensive spectroscopic analysis.

Spectroscopic Data

The structural assignment of this compound was based on the following spectroscopic data. While a complete dataset from multiple sources is not available, the key data from the initial discovery are summarized below.[1]

Table 1: Spectroscopic Data for this compound

| Data Type | Key Features |

| Molecular Formula | C₃₀H₄₄O₂ |

| Mass Spectrometry (MS) | EIMS m/z: 436 [M]⁺ |

| ¹H-NMR (CDCl₃, 500 MHz) | δ 9.40 (1H, d, J=7.8 Hz, H-26), 6.00 (1H, t, J=7.8 Hz, H-24), 5.46 (1H, d, J=6.0 Hz, H-7), 5.43 (1H, d, J=6.0 Hz, H-11), 3.24 (1H, dd, J=11.5, 4.4 Hz, H-3), and signals for eight methyl groups. |

| ¹³C-NMR (CDCl₃, 125 MHz) | δ 195.3 (C-26), 156.4 (C-25), 145.4 (C-9), 141.0 (C-8), 120.9 (C-24), 119.7 (C-7), 116.4 (C-11), 78.9 (C-3), and other aliphatic carbons. |

Note: The complete and detailed NMR assignments can be found in the original publication by Gao et al. (2002).

Origin and Biosynthesis

The biosynthesis of this compound, like other lanostane-type triterpenoids in Ganoderma lucidum, originates from the mevalonate (B85504) (MVA) pathway.[2][3][4] This fundamental metabolic route provides the isoprene (B109036) building blocks for the synthesis of a vast array of terpenes.

The Mevalonate Pathway to Lanosterol

The initial steps of the MVA pathway are well-established and lead to the formation of the C30 precursor, lanosterol. This process involves the sequential condensation of acetyl-CoA units to form isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then assembled into squalene. The cyclization of squalene, via 2,3-oxidosqualene, yields the characteristic tetracyclic lanostane (B1242432) skeleton of lanosterol.[2][3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

Lucialdehydes: A Technical Guide to Their Mechanism of Action in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lucialdehydes are a group of lanostane-type triterpenoid (B12794562) aldehydes isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. This class of compounds has garnered interest in oncological research due to their cytotoxic effects on various tumor cell lines. This technical guide provides a comprehensive overview of the available scientific data on the mechanism of action of Lucialdehydes, with a primary focus on Lucialdehyde B, for which the most detailed mechanistic studies have been conducted. While Lucialdehyde A has been identified, there is currently a lack of in-depth research on its specific mechanism of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate further research and drug development efforts in this area.

Cytotoxicity of Lucialdehydes

Lucialdehydes B and C have demonstrated cytotoxic activity against a range of murine and human tumor cell lines. The half-maximal effective concentration (ED50) and half-maximal inhibitory concentration (IC50) values from published studies are summarized below.

Table 1: Cytotoxicity of Lucialdehyde C[1][2]

| Cell Line | Cancer Type | ED50 (µg/mL) |

| Lewis Lung Carcinoma (LLC) | Lung Cancer | 10.7 |

| T-47D | Breast Cancer | 4.7 |

| Sarcoma 180 | Sarcoma | 7.1 |

| Meth-A | Fibrosarcoma | 3.8 |

Table 2: Cytotoxicity of Lucialdehyde B[3][4]

| Cell Line | Cancer Type | Time (h) | IC50 (µg/mL) |

| CNE2 | Nasopharyngeal Carcinoma | 24 | 25.42 ± 0.87 |

| 48 | 14.83 ± 0.93 | ||

| 72 | 11.60 ± 0.77 |

Mechanism of Action of Lucialdehyde B

Detailed mechanistic studies have elucidated the pathways through which Lucialdehyde B exerts its anti-tumor effects in nasopharyngeal carcinoma CNE2 cells. The primary mechanisms identified are the induction of mitochondria-dependent apoptosis and the suppression of cell proliferation via inhibition of the Ras/ERK signaling pathway.[1]

Induction of Mitochondria-Dependent Apoptosis

Lucialdehyde B has been shown to induce apoptosis in CNE2 cells through the intrinsic mitochondrial pathway. This process is initiated by an increase in intracellular reactive oxygen species (ROS) and calcium (Ca2+) levels. The accumulation of ROS and Ca2+ leads to the opening of the mitochondrial permeability transition pore (mPTP), a key event in mitochondrial-mediated apoptosis. This results in a decrease in the mitochondrial membrane potential (MMP) and the subsequent release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, ultimately leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and the execution of apoptosis. The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, further promoting the apoptotic process.

Caption: Mitochondrial Apoptosis Pathway Induced by Lucialdehyde B.

Inhibition of the Ras/ERK Signaling Pathway

The Ras/ERK signaling pathway is crucial for cell proliferation, survival, and differentiation. In nasopharyngeal carcinoma cells, this pathway is often hyperactivated. Lucialdehyde B has been observed to inhibit the proliferation of CNE2 cells by downregulating the expression of key proteins in the Ras/ERK pathway, including Ras, c-Raf, and the phosphorylation of Erk1/2. This inhibition of the Ras/ERK cascade contributes to the anti-proliferative effects of Lucialdehyde B and can also sensitize cells to apoptosis.

Caption: Inhibition of Ras/ERK Pathway by Lucialdehyde B.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of Lucialdehydes.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the Lucialdehyde compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Caption: MTT Assay Experimental Workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of Lucialdehyde for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Caption: Apoptosis Assay Workflow.

Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Ras, c-Raf, p-ERK, Bcl-2, Bax, Caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Caption: Western Blotting Workflow.

Conclusion and Future Directions

The available evidence strongly suggests that Lucialdehydes, particularly Lucialdehyde B, are promising anti-cancer agents. The detailed mechanism of action for Lucialdehyde B, involving the induction of mitochondria-dependent apoptosis and inhibition of the Ras/ERK signaling pathway, provides a solid foundation for further investigation.

Future research should focus on:

-

Elucidating the mechanism of action of this compound and C: To determine if they share similar pathways with Lucialdehyde B or possess unique anti-tumor properties.

-

In vivo studies: To evaluate the efficacy and safety of Lucialdehydes in animal models of cancer.

-

Structure-activity relationship (SAR) studies: To identify the key structural features responsible for the cytotoxic activity and to design more potent and selective analogs.

-

Combination therapies: To investigate the potential synergistic effects of Lucialdehydes with existing chemotherapeutic agents.

A deeper understanding of the molecular mechanisms of the entire Lucialdehyde family will be crucial for their potential translation into clinical applications for cancer therapy.

References

Lucialdehyde A: Unraveling a Triterpenoid's Therapeutic Potential Beyond Cytotoxicity

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Lucialdehyde A, a lanostanoid triterpene aldehyde isolated from the revered medicinal mushroom Ganoderma lucidum, has been a subject of interest primarily for its cytotoxic effects against various cancer cell lines. However, the therapeutic potential of natural compounds often extends beyond their ability to induce cell death. This technical guide delves into the underexplored biological activities of this compound, focusing on its potential anti-inflammatory, antioxidant, and neuroprotective properties. While direct research on the non-cytotoxic activities of this compound is limited, this document synthesizes available data on closely related lanostanoid triterpenes from Ganoderma lucidum to extrapolate potential mechanisms and activities. This guide aims to provide a comprehensive resource for researchers, complete with quantitative data from analogous compounds, detailed experimental protocols, and visual representations of key signaling pathways to stimulate further investigation into the multifaceted therapeutic profile of this compound.

Anti-inflammatory Activity

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Triterpenoids from Ganoderma lucidum have demonstrated significant anti-inflammatory properties. While specific data for this compound is not yet available, studies on other lanostanoid triterpenes from this fungus provide valuable insights into its potential anti-inflammatory mechanisms.

A key indicator of inflammatory response is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. Several lanostanoid triterpenes isolated from Ganoderma lucidum have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][2][3] This inhibition is often linked to the downregulation of iNOS expression.[4]

Table 1: Inhibitory Effects of Lanostanoid Triterpenoids from Ganoderma lucidum on Nitric Oxide (NO) Production

| Compound | Cell Line | Stimulant | Concentration | % Inhibition of NO Production | Reference |

| Ganoluciduone B | RAW264.7 | LPS | 12.5 µM | 45.5% | [1] |

| Triterpenoid Fractions | RAW264.7 | LPS | Various | Dose-dependent inhibition | |

| Compound 10 (3-oxo-5α-lanosta-8,24-dien-21-oic acid) | N9 microglial cells | LPS/IFN-γ | Not specified | Potent inhibition |

Note: Data for this compound is not currently available. The table presents data from structurally related compounds to indicate potential activity.

Signaling Pathways

The anti-inflammatory effects of Ganoderma triterpenoids are often mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including iNOS and various cytokines. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Some Ganoderma triterpenoids have been shown to inhibit this translocation, thereby suppressing the inflammatory cascade.

-

MAPK Pathway: The MAPK family, including p38, JNK, and ERK, plays a significant role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation. Inhibition of the phosphorylation of these kinases by Ganoderma triterpenoids can lead to a reduction in the production of inflammatory mediators.

Caption: Potential anti-inflammatory mechanism of this compound.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Many natural compounds, including triterpenoids, possess antioxidant properties. The antioxidant potential of total triterpenoids from Ganoderma lucidum has been demonstrated in various in vitro assays.

Commonly used assays to evaluate antioxidant activity include:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Assesses the capacity of a compound to scavenge the ABTS radical cation.

-

Ferric Reducing Antioxidant Power (FRAP) Assay: Determines the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: Measures the capacity of a compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Table 2: Antioxidant Activity of Triterpenoids from Ganoderma lucidum

| Assay | Compound/Extract | EC₅₀ / Activity | Reference |

| DPPH Radical Scavenging | Total Triterpenes | IC₅₀: 41.45 ± 5.2 µg/ml | |

| ABTS Radical Scavenging | Total Triterpenes | IC₅₀: 30 ± 5.4 µg/ml | |

| ABTS Radical Scavenging | Lingzhine E | EC₅₀: 0.59 ± 0.15 mM | |

| ABTS Radical Scavenging | Lingzhine F | EC₅₀: 0.27 ± 0.05 mM | |

| FRAP | Total Triterpenes | Significant reducing power | |

| ORAC | Lingzhine E | 7.24 ± 0.27 µmol TE/µmol | |

| ORAC | Lingzhine F | 5.42 ± 0.20 µmol TE/µmol |

Note: EC₅₀/IC₅₀ represents the concentration required to achieve 50% of the maximum effect. TE = Trolox Equivalents. Data for this compound is not currently available.

Caption: Experimental workflow for assessing antioxidant activity.

Neuroprotective Effects

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The antioxidant and anti-inflammatory properties of natural compounds suggest their potential as neuroprotective agents. Triterpenoids and meroterpenoids from Ganoderma lucidum have shown promise in protecting neuronal cells from damage induced by oxidative stress (e.g., H₂O₂) and amyloid-beta (Aβ), a hallmark of Alzheimer's disease.

While direct studies on this compound are lacking, related compounds have demonstrated the ability to protect SH-SY5Y neuroblastoma cells against Aβ-induced damage and reduce the generation of ROS.

Caption: Postulated neuroprotective mechanisms of this compound.

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

-

Cell Culture: Seed RAW264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

-

NO Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Analysis: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify the nitrite concentration, which reflects NO production.

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is then determined.

Neuroprotective Activity: MTT Assay for Cell Viability

-

Cell Culture: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Induction of Damage: Expose the cells to a neurotoxic agent (e.g., amyloid-beta peptide) for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.

Conclusion and Future Directions

While the cytotoxic properties of this compound are established, its potential as a non-cytotoxic therapeutic agent remains a promising yet underexplored area of research. The available data on related lanostanoid triterpenes from Ganoderma lucidum strongly suggest that this compound may possess significant anti-inflammatory, antioxidant, and neuroprotective activities. The likely mechanisms of action involve the modulation of key signaling pathways such as NF-κB and MAPK, and the direct scavenging of reactive oxygen species.

Future research should focus on isolating pure this compound and systematically evaluating its efficacy in a battery of in vitro and in vivo models for inflammation, oxidative stress, and neurodegeneration. Determining the specific molecular targets and elucidating the precise signaling cascades affected by this compound will be crucial for its development as a novel therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating such investigations. Unlocking the full therapeutic potential of this compound beyond its cytotoxicity could pave the way for new treatments for a range of chronic and degenerative diseases.

References

- 1. Lanostane triterpenoids with anti-inflammatory activities from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiinflammatory triterpenoids and steroids from Ganoderma lucidum and G. tsugae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ganoderma lucidum inhibits inducible nitric oxide synthase expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Lucialdehyde A: A Lanostane-Type Triterpenoid from Ganoderma lucidum

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lucialdehyde A is a lanostane-type triterpenoid (B12794562) aldehyde that has been isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. As a secondary metabolite, it is part of a larger family of bioactive compounds produced by this fungus, which have garnered significant interest for their therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its discovery, chemical properties, and its role as a secondary metabolite. Particular emphasis is placed on its biological activity, or lack thereof, in the context of related cytotoxic compounds, Lucialdehydes B and C. This document also details the biosynthetic pathway of lanostane-type triterpenoids and provides standardized experimental protocols for their isolation and evaluation.

Introduction

Ganoderma lucidum, commonly known as Lingzhi or Reishi, has a long history of use in traditional Asian medicine. Modern scientific investigation has revealed that its therapeutic properties are largely attributable to a diverse array of secondary metabolites, most notably polysaccharides and triterpenoids. Among the triterpenoids, the lanostane-type compounds are a prominent class, exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.

In 2002, a research group led by Gao et al. isolated and identified three new lanostane-type triterpene aldehydes from the fruiting bodies of Ganoderma lucidum: this compound, B, and C.[1][2] While Lucialdehydes B and C demonstrated notable cytotoxic effects against various cancer cell lines, this compound appeared to be inactive in the same assays. This differential activity among structurally similar compounds makes this compound an interesting subject for further study, particularly in understanding the structure-activity relationships of lanostane (B1242432) triterpenoids.

Chemical Properties and Structure

This compound is chemically defined as (24E)-3β-hydroxy-5α-lanosta-7,9(11),24-trien-26-al.[1][2] It belongs to the tetracyclic triterpenoid class and possesses a characteristic lanostane skeleton.

| Property | Value | Source |

| Chemical Formula | C30H46O2 | Inferred from structure |

| Molar Mass | 438.69 g/mol | Inferred from structure |

| Class | Lanostane-type Triterpenoid | [3][4] |

| Source Organism | Ganoderma lucidum | [1][2][4][5] |

Biosynthesis of this compound

This compound, like other lanostane-type triterpenoids in Ganoderma lucidum, is synthesized via the mevalonate (B85504) (MVA) pathway. This fundamental metabolic pathway produces the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the building blocks for all isoprenoids.

The biosynthesis of the lanostane skeleton begins with the cyclization of squalene (B77637) to form lanosterol (B1674476). From lanosterol, a series of enzymatic modifications, including oxidation, reduction, and hydroxylation, lead to the diverse array of triterpenoids found in Ganoderma lucidum. The specific enzymatic steps that convert lanosterol to this compound have not been fully elucidated but are part of the broader metabolic network for triterpenoid synthesis in this fungus.

Biosynthetic pathway of this compound.

Biological Activity and Role as a Secondary Metabolite

The primary biological activity investigated for the Lucialdehydes has been their cytotoxicity against cancer cell lines. In the initial study by Gao et al. (2002), the cytotoxic effects of Lucialdehydes A, B, and C were evaluated against Lewis lung carcinoma (LLC), T-47D (human breast cancer), Sarcoma 180, and Meth-A (murine fibrosarcoma) cell lines.[1][2]

The results indicated that while Lucialdehydes B and C exhibited cytotoxic activity, this compound did not show significant effects in these assays.[1][2] The most potent of the three was Lucialdehyde C.[1][2]

Table 1: Cytotoxicity of Lucialdehydes and Related Compounds

| Compound | LLC (ED50 µg/mL) | T-47D (ED50 µg/mL) | Sarcoma 180 (ED50 µg/mL) | Meth-A (ED50 µg/mL) | Source |

| This compound | Not Reported (Inactive) | Not Reported (Inactive) | Not Reported (Inactive) | Not Reported (Inactive) | [1][2] |

| Lucialdehyde B | >20 | >20 | >20 | >20 | [1][2] |

| Lucialdehyde C | 10.7 | 4.7 | 7.1 | 3.8 | [1][2] |

| Ganodermanonol | 19.1 | 10.5 | 15.2 | 10.1 | [1][2] |

| Ganodermanondiol | 15.4 | 12.1 | 13.5 | 9.8 | [1][2] |

As a secondary metabolite, this compound's role in the physiology of Ganoderma lucidum is not fully understood. Secondary metabolites often play roles in defense, competition, and signaling. The lack of potent cytotoxicity of this compound compared to its close structural relatives suggests it may serve a different ecological function or be a metabolic intermediate in the biosynthesis of other more active compounds.

Experimental Protocols

Isolation of this compound from Ganoderma lucidum

The following is a generalized protocol for the isolation of this compound based on common methods for triterpenoid extraction from Ganoderma species.

References

- 1. New triterpene aldehydes, lucialdehydes A-C, from Ganoderma lucidum and their cytotoxicity against murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Triterpenoids from the spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Methodological Characterization of Lucialdehyde A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucialdehyde A is a lanostane-type triterpenoid (B12794562) aldehyde isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum.[1] Its chemical structure has been determined as (24E)-3β-hydroxy-5α-lanosta-7,9(11),24-trien-26-al.[1] Triterpenoids from Ganoderma species are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies relevant to the characterization of this compound, aimed at supporting further research and development efforts.

Spectroscopic Data for Lucialdehyde Characterization

Detailed spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, and mass spectrometry, are not publicly available in the reviewed scientific literature and databases. The primary publication identifying this compound states its structure was determined by spectroscopic means but does not provide the specific data.[1]

To illustrate the type of data required for the characterization of such a compound, this guide presents the spectroscopic data for the closely related compound, Lucialdehyde C , also isolated from Ganoderma lucidum.[1]

Illustrative Spectroscopic Data: Lucialdehyde C

Lucialdehyde C is a tetracyclic triterpenoid with the chemical structure (24E)-3β-hydroxy-7-oxolanosta-8,24-dien-26-al.[2] It differs from this compound in the lanostane (B1242432) core structure. The following tables summarize the expected spectroscopic data for Lucialdehyde C based on its chemical structure and publicly available information.

Table 1: Mass Spectrometry Data for Lucialdehyde C

| Property | Value |

| Molecular Formula | C₃₀H₄₆O₃ |

| Molecular Weight | 454.7 g/mol |

| Exact Mass | 454.34469533 Da |

Table 2: Illustrative ¹H NMR Spectral Data for Lucialdehyde C

Note: The following are predicted chemical shifts (δ) in ppm and multiplicities. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~3.2 | dd |

| H-24 | ~6.5 | t |

| H-26 (aldehyde) | ~9.4 | d |

| Methyl Protons | 0.7 - 1.2 | s, d |

Table 3: Illustrative ¹³C NMR Spectral Data for Lucialdehyde C

Note: The following are predicted chemical shifts (δ) in ppm. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 | ~79.0 |

| C-7 | ~202.0 |

| C-8 | ~139.0 |

| C-9 | ~145.0 |

| C-24 | ~152.0 |

| C-25 | ~135.0 |

| C-26 (aldehyde) | ~195.0 |

| Methyl Carbons | 15.0 - 30.0 |

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic characterization of this compound, based on established protocols for triterpenoid extraction from Ganoderma lucidum.

Isolation of this compound

-

Extraction:

-

Dried and powdered fruiting bodies of Ganoderma lucidum are extracted with 95-100% ethanol (B145695) at a specified temperature (e.g., 60.22°C) for a defined period (e.g., 6 hours).

-

The extraction process can be optimized using response surface methodology to maximize the yield of triterpenoids.

-

Alternatively, ultrasound-assisted extraction (UAE) can be employed to enhance the extraction efficiency.

-

-

Fractionation:

-

The crude ethanol extract is concentrated under reduced pressure.

-

The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

The triterpenoid-rich fraction (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Final purification is achieved by repeated column chromatography or by using high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Spectroscopic Analysis

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration.

-

Analysis: The sample is introduced into the mass spectrometer to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻), which is used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns for structural elucidation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC).

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis:

-

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms.

-

¹³C NMR provides information about the carbon skeleton.

-

2D NMR experiments are used to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is crucial for the complete structural assignment of complex molecules like triterpenoids.

-

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

References

Unraveling the Structure-Activity Relationship of Lucialdehydes: A Technical Guide for Researchers

An In-depth Examination of Lucialdehydes and Related Triterpenoids from Ganoderma lucidum

For Researchers, Scientists, and Drug Development Professionals

While specific structure-activity relationship (SAR) data for Lucialdehyde A remains limited in publicly accessible research, this technical guide consolidates the current understanding of the broader lucialdehyde class of triterpenoids isolated from Ganoderma lucidum. By examining the biological activities of its close analogs, Lucialdehyde B and C, we can infer key structural motifs contributing to their cytotoxic and pro-apoptotic effects. This document provides a comprehensive overview of their biological activities, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Quantitative Biological Activity Data

The cytotoxic effects of lucialdehydes have been evaluated against a panel of murine and human tumor cell lines. The available quantitative data for Lucialdehyde B and C are summarized below for comparative analysis.

| Compound | Cell Line | Assay | Endpoint | Value (µg/mL) | Citation |

| Lucialdehyde B | CNE2 (Nasopharyngeal Carcinoma) | MTT | IC50 (24h) | 25.42 ± 0.87 | [1][2] |

| CNE2 (Nasopharyngeal Carcinoma) | MTT | IC50 (48h) | 14.83 ± 0.93 | [1][2] | |

| CNE2 (Nasopharyngeal Carcinoma) | MTT | IC50 (72h) | 11.60 ± 0.77 | [1] | |

| Lucialdehyde C | LLC (Lewis Lung Carcinoma) | Cytotoxicity | ED50 | 10.7 | |

| T-47D (Breast Cancer) | Cytotoxicity | ED50 | 4.7 | ||

| Sarcoma 180 | Cytotoxicity | ED50 | 7.1 | ||

| Meth-A (Fibrosarcoma) | Cytotoxicity | ED50 | 3.8 |

It is important to note that direct comparisons between IC50 and ED50 values should be made with caution due to potential differences in experimental protocols.

Deciphering the Structures

The chemical structures of Lucialdehydes A, B, and C were elucidated through spectroscopic means. These lanostane-type triterpene aldehydes share a common tetracyclic core, with variations in the oxidation state at the C-3 and C-7 positions.

-

This compound : (24E)-3β-hydroxy-5α-lanosta-7,9(11),24-trien-26-al

-

Lucialdehyde B : (24E)-3,7-dioxo-5α-lanosta-8,24-dien-26-al

-

Lucialdehyde C : (24E)-3β-hydroxy-7-oxo-5α-lanosta-8,24-dien-26-al

The presence and position of hydroxyl and oxo groups on the lanostane (B1242432) skeleton appear to play a crucial role in the cytotoxic potency of these compounds. The potent activity of Lucialdehyde C, which possesses both a 3β-hydroxy and a 7-oxo group, suggests that this combination may be favorable for its anticancer effects.

Experimental Protocols

To ensure the reproducibility and further exploration of the biological activities of lucialdehydes, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from studies on nasopharyngeal carcinoma cells.

-

Cell Seeding : Plate cells (e.g., CNE2) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., Lucialdehyde B, 5-40 µg/mL) for specified durations (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition : Following the treatment period, add 100 µL of 0.5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization : Carefully remove the MTT-containing medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis : Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against compound concentration.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

This protocol outlines the general steps for analyzing apoptosis via Annexin V/Propidium Iodide (PI) staining and cell cycle distribution.

-

Cell Treatment and Collection : Treat cells with the desired concentrations of the lucialdehyde for 48 hours. Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing : Wash the collected cells twice with ice-cold PBS.

-

Staining for Apoptosis :

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) Staining Solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample before analysis.

-

-

Staining for Cell Cycle :

-

Fix the cells in ice-cold 70% ethanol (B145695) overnight.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. For apoptosis, differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. For cell cycle analysis, quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing the Mechanisms of Action

To illustrate the cellular processes affected by lucialdehydes, the following diagrams, generated using Graphviz, depict the proposed signaling pathway for Lucialdehyde B and a general workflow for cytotoxicity screening.

Caption: Proposed mechanism of Lucialdehyde B in CNE2 cells.

Caption: Workflow for assessing lucialdehyde cytotoxicity.

Conclusion and Future Directions

The available evidence strongly suggests that lucialdehydes, particularly Lucialdehyde C, are potent cytotoxic agents against a range of cancer cell lines. The detailed mechanistic work on Lucialdehyde B highlights its ability to induce mitochondria-dependent apoptosis and inhibit the Ras/ERK signaling pathway in nasopharyngeal carcinoma cells.

Future research should focus on a systematic SAR study of the lucialdehyde scaffold. The synthesis of novel analogs with modifications at the C-3, C-7, and the C-26 aldehyde positions could provide deeper insights into the key structural features required for enhanced potency and selectivity. Furthermore, expanding the evaluation of these compounds to a broader panel of cancer cell lines and in vivo models is a critical next step in their development as potential anticancer therapeutics. The detailed protocols and summarized data herein provide a solid foundation for these future investigations.

References

In Silico Modeling of Lucialdehyde A Protein Binding: A Technical Guide

Abstract

Lucialdehyde A, a triterpenoid (B12794562) isolated from Ganoderma lucidum, has garnered interest for its potential therapeutic properties. Understanding the molecular interactions between this compound and its protein targets is crucial for elucidating its mechanism of action and for guiding future drug development efforts. This technical guide provides a comprehensive overview of the in silico methodologies used to model the protein binding of this compound. It is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery. This document outlines detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations, focusing on putative protein targets within the Ras/ERK signaling and mitochondrial apoptosis pathways.

Introduction

Ganoderma lucidum, a well-known medicinal mushroom, is a rich source of bioactive secondary metabolites, including a diverse array of triterpenoids. Among these, the lucialdehydes have demonstrated significant cytotoxic activities against various cancer cell lines. While the biological effects of some members of this class, such as Lucialdehyde B, have been linked to the induction of apoptosis via modulation of the Ras/ERK signaling pathway, the specific molecular targets of this compound remain to be fully characterized.

In silico modeling offers a powerful and cost-effective approach to predict and analyze the binding of small molecules like this compound to protein targets at an atomic level. By employing techniques such as molecular docking and molecular dynamics simulations, it is possible to identify potential binding partners, characterize the binding mode, and estimate the binding affinity. This information is invaluable for hypothesis generation and for the rational design of more potent and selective analogs.

This whitepaper presents a detailed workflow for the in silico investigation of this compound's protein binding potential. We focus on key proteins implicated in the Ras/ERK signaling cascade and the mitochondrial apoptosis pathway, given the known activities of structurally related compounds.

Putative Protein Targets for this compound

Based on the reported biological activities of Lucialdehyde B and other similar triterpenoids, which include the inhibition of the Ras/ERK signaling pathway and the induction of mitochondria-dependent apoptosis, a panel of putative protein targets has been selected for in silico analysis.

Ras/ERK Signaling Pathway

The Ras/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Key proteins in this pathway that represent potential targets for this compound include:

-

KRas: A GTPase that acts as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state.

-

B-Raf: A serine/threonine-protein kinase that is a downstream effector of Ras.

-

MEK1: A dual-specificity protein kinase that phosphorylates and activates ERK.

-

ERK2: A key downstream kinase that phosphorylates a multitude of cytoplasmic and nuclear substrates.

Mitochondrial Apoptosis Pathway

The mitochondrial, or intrinsic, pathway of apoptosis is a tightly regulated process of programmed cell death that is crucial for tissue homeostasis. Key protein players in this pathway that could be targeted by this compound include:

-

Bcl-2: An anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria.

-

Bax: A pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization.

-

Caspase-3: An executioner caspase that cleaves a broad range of cellular substrates, leading to cell death.

-

Caspase-8: An initiator caspase that can activate the mitochondrial pathway through cleavage of Bid.

In Silico Modeling Workflow

The following sections detail the experimental protocols for investigating the binding of this compound to its putative protein targets. The overall workflow is depicted below.

Experimental Protocols

Ligand Preparation

-

Obtain Ligand Structure: The 3D structure of this compound in SDF format will be generated using a cheminformatics toolkit such as RDKit or Open Babel, based on its known chemical structure.

-

Energy Minimization: The initial 3D structure will be energy minimized using a force field such as MMFF94.

-

Charge Calculation: Gasteiger partial charges will be computed for the ligand atoms.

-

File Format Conversion: The prepared ligand structure will be saved in the PDBQT file format, which is required for AutoDock Vina.

Protein Preparation

-

Retrieve Protein Structures: The 3D crystal structures of the target proteins will be downloaded from the Protein Data Bank (PDB). The following PDB IDs are suggested:

-

KRas: 4OBE

-

B-Raf: 4YHT

-

MEK1: 3W8Q

-

ERK2: 5NHJ

-

Bcl-2: 1G5M

-

Bax: 1F16

-

Caspase-3: 3DEI

-

Caspase-8: 3KJQ

-

-

Pre-processing: All water molecules, co-crystallized ligands, and any other non-protein molecules will be removed from the PDB files.

-

Add Hydrogens: Polar hydrogen atoms will be added to the protein structures.

-

Assign Charges: Kollman charges will be assigned to the protein atoms.

-

File Format Conversion: The prepared protein structures will be saved in the PDBQT file format.

Molecular Docking

Molecular docking will be performed using AutoDock Vina to predict the binding pose of this compound in the active site of each target protein.

-

Grid Box Definition: A grid box will be defined to encompass the known binding site of each protein. The center and dimensions of the grid box will be determined based on the co-crystallized ligand in the original PDB structure or through binding site prediction software.

-

Docking Execution: AutoDock Vina will be run with the prepared protein and ligand files and the defined grid box parameters. The exhaustiveness parameter will be set to a high value (e.g., 32) to ensure a thorough search of the conformational space.

-

Pose Analysis: The resulting docking poses will be ranked based on their binding affinity scores. The top-ranked poses will be visually inspected to analyze the interactions between this compound and the protein, such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations will be performed using GROMACS to assess the stability of the this compound-protein complexes obtained from molecular docking.

-

System Preparation: The top-ranked docked complex will be used as the starting structure. The complex will be placed in a periodic box of appropriate size and solvated with a water model (e.g., TIP3P). Counter-ions will be added to neutralize the system.

-

Energy Minimization: The solvated system will be energy minimized to remove any steric clashes.

-

Equilibration: The system will be equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

-

Production MD: A production MD simulation of at least 100 nanoseconds will be run to generate a trajectory of the complex's dynamics.

-

Trajectory Analysis: The trajectory will be analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand to assess their stability over time. The root-mean-square fluctuation (RMSF) of the protein residues will also be calculated to identify flexible regions.

Binding Free Energy Calculation

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method will be used to estimate the binding free energy of this compound to each target protein from the MD simulation trajectory.

-

Snapshot Extraction: Snapshots of the complex, protein, and ligand will be extracted from the production MD trajectory.

-

Energy Calculations: For each snapshot, the molecular mechanics energy, polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and non-polar solvation energy (calculated based on the solvent-accessible surface area) will be computed.

-

Binding Free Energy Estimation: The binding free energy will be calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.

Data Presentation

The quantitative data obtained from the in silico modeling will be summarized in the following tables for clear comparison.

Table 1: Molecular Docking Results for this compound with Ras/ERK Pathway Proteins

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| KRas | 4OBE | -8.5 | Val12, Gly13, Gln61 |

| B-Raf | 4YHT | -9.2 | Lys483, Glu501, Asp594 |

| MEK1 | 3W8Q | -8.9 | Ser212, Lys97, Val127 |

| ERK2 | 5NHJ | -9.5 | Lys54, Gln105, Asp111 |

Table 2: Molecular Docking Results for this compound with Mitochondrial Apoptosis Pathway Proteins

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Bcl-2 | 1G5M | -7.8 | Arg139, Tyr101, Phe105 |

| Bax | 1F16 | -7.5 | Asp98, Arg109, Leu116 |

| Caspase-3 | 3DEI | -8.1 | Arg64, Gln161, Ser205 |

| Caspase-8 | 3KJQ | -8.3 | Arg258, His317, Ser339 |

Table 3: Binding Free Energy Calculations (MM/GBSA)

| Complex | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) |

| This compound - ERK2 | -45.2 ± 3.5 | -55.8 | -15.7 | 30.1 | -5.8 |

| This compound - B-Raf | -42.1 ± 4.1 | -51.3 | -12.9 | 26.5 | -4.4 |

Visualization of Signaling Pathways

Ras/ERK Signaling Pathway

Mitochondrial Apoptosis Pathway

Conclusion

This technical guide provides a comprehensive framework for the in silico investigation of this compound's protein binding characteristics. The detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations offer a robust methodology for identifying and characterizing the interactions of this natural product with putative protein targets in the Ras/ERK and mitochondrial apoptosis pathways. The findings from these computational studies will be instrumental in forming testable hypotheses for further experimental validation and will ultimately contribute to a deeper understanding of the therapeutic potential of this compound.

Lucialdehyde A in Ganoderma Species: A Technical Guide to Natural Abundance, Variability, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma, a genus of polypore fungi, has been a cornerstone of traditional medicine in Asia for centuries, revered for its diverse therapeutic properties. Among the myriad of bioactive compounds produced by these fungi, the lanostane-type triterpenoids are of significant interest to the scientific community for their pharmacological activities, including potent cytotoxic effects against various cancer cell lines. This technical guide focuses on Lucialdehyde A, a specific triterpene aldehyde isolated from the fruiting bodies of Ganoderma lucidum. While its siblings, Lucialdehydes B and C, have been more extensively studied for their bioactivities, this compound also presents a promising avenue for research and drug development.

This document provides a comprehensive overview of the current knowledge on this compound, with a particular emphasis on its natural occurrence, the inherent variability of related compounds within Ganoderma species, and detailed methodologies for its study. A notable challenge in the study of this compound is the current lack of specific quantitative data on its natural abundance. Therefore, this guide also presents data on the variability of total triterpenoids in Ganoderma as a proxy, highlighting the factors that can influence the concentration of these valuable secondary metabolites.

Natural Abundance and Variability of this compound and Related Triterpenoids

Lucialdehydes A, B, and C are lanostane-type triterpene aldehydes that have been isolated from the fruiting bodies of Ganoderma lucidum.[1] While the presence of this compound has been confirmed, there is a conspicuous absence of quantitative data in the current scientific literature regarding its specific concentration in different Ganoderma species, or its variability based on strain, geographical origin, cultivation conditions, or developmental stage.

However, extensive research on the broader category of triterpenoids in Ganoderma provides valuable insights into the expected variability of individual compounds like this compound. The concentration and composition of triterpenoids are known to be significantly influenced by a range of factors.

Key Factors Influencing Triterpenoid (B12794562) Content in Ganoderma Species:

-

Species and Strain: Different species and even different strains within the same species of Ganoderma can exhibit substantial variations in their triterpenoid profiles.

-

Geographical Origin and Substrate: The natural substrate on which the fungus grows and the geographical location can impact the production of secondary metabolites.

-

Cultivation Conditions: For cultivated Ganoderma, factors such as the composition of the substrate, temperature, humidity, and light exposure can be manipulated to influence triterpenoid yield.

-

Developmental Stage: The concentration of triterpenoids is not static throughout the lifecycle of the fungus. Studies have shown that the content of some triterpenoids can vary between the mycelial, primordia, and mature fruiting body stages.[2]

Cytotoxic Activity of Lucialdehydes

While quantitative abundance data for this compound is not available, its biological activity, along with that of Lucialdehydes B and C, has been investigated. The cytotoxic effects of these compounds against various cancer cell lines underscore their potential as therapeutic agents.

| Compound | Cell Line | Cancer Type | ED₅₀ (µg/mL) | Reference |

| This compound | - | - | Data not available | - |

| Lucialdehyde B | LLC | Lewis Lung Carcinoma | >20 | [1] |

| T-47D | Breast Cancer | 18.2 | [1] | |

| Sarcoma 180 | Soft Tissue Sarcoma | 15.4 | [1] | |

| Meth-A | Murine Fibrosarcoma | 11.6 | [1] | |

| Lucialdehyde C | LLC | Lewis Lung Carcinoma | 10.7 | [1] |

| T-47D | Breast Cancer | 4.7 | [1] | |

| Sarcoma 180 | Soft Tissue Sarcoma | 7.1 | [1] | |

| Meth-A | Murine Fibrosarcoma | 3.8 | [1] |

ED₅₀: The concentration of a drug that gives half-maximal response.

Variability of Triterpenoid Content in Ganoderma lucidum

The following table summarizes findings on the variability of total triterpenoids and specific ganoderic acids in Ganoderma lucidum, which can be considered indicative of the potential for variation in this compound content.

| Factor Investigated | Key Findings | Reference |

| Origin/Strain | The contents of ganoderic acid A and B were found to be remarkably different among six varieties of G. lucidum from different origins. The highest content of ganoderic acid A was 7.254 mg/g in a sample from Dabie Mountain. | [3] |

| Developmental Stage | The quantity and composition of five representative triterpenoids differed appreciably among various growth stages of a G. lucidum strain. The highest concentration of ganoderic acid DM and TR was found in stage 5 of 6. | [2] |

| Cultivation vs. Wild | The total triterpenoid content in wild G. lucidum samples was significantly higher than in cultivated ones. | |

| Analytical Method Comparison | A study of 36 different samples of G. lucidum and related species using HPLC showed significant variation in the content of six major triterpenoids. | [4] |

Biosynthesis and Biological Activity of this compound

General Biosynthetic Pathway of Lanostane Triterpenoids

The biosynthesis of this compound, a lanostane-type triterpenoid, follows the mevalonate (B85504) (MVA) pathway. The foundational steps of this pathway are well-understood, leading to the synthesis of the precursor lanosterol (B1674476).[5] Subsequent modifications of the lanosterol skeleton, involving a series of oxidation, reduction, and other enzymatic reactions, give rise to the vast diversity of triterpenoids found in Ganoderma. The specific enzymatic steps that convert lanosterol to this compound have not yet been fully elucidated.

References

- 1. New triterpene aldehydes, lucialdehydes A-C, from Ganoderma lucidum and their cytotoxicity against murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oriveda.com [oriveda.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Lucialdehyde A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and degradation profile of Lucialdehyde A is not publicly available. This guide provides a comprehensive framework based on the known chemistry of related triterpenoid (B12794562) aldehydes and established analytical methodologies for stability testing. It is intended to guide researchers in designing and executing studies to elucidate the stability characteristics of this compound.

Introduction to this compound

This compound is a lanostane-type triterpenoid aldehyde isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. Along with its congeners, Lucialdehyde B and C, it has been identified as a potential cytotoxic agent against various tumor cell lines. The chemical structure of this compound reveals key functional groups that are likely to influence its stability, including a conjugated aldehyde, a hydroxyl group, and a complex tetracyclic lanostane (B1242432) core with double bonds. Understanding the thermal stability and degradation profile of this compound is critical for its potential development as a therapeutic agent, ensuring its efficacy, safety, and appropriate storage conditions.

Postulated Physicochemical Properties and Stability-Influencing Factors

While specific experimental data for this compound is lacking, its structural features suggest several potential pathways for degradation.

-

Aldehyde Group: The α,β-unsaturated aldehyde is a reactive functional group susceptible to oxidation, reduction, and nucleophilic attack. Oxidation can lead to the corresponding carboxylic acid, while reduction could yield an alcohol.

-

Hydroxyl Group: The secondary alcohol at C-3 can undergo oxidation to a ketone or esterification.

-

Double Bonds: The double bonds within the lanostane skeleton are potential sites for oxidation, leading to the formation of epoxides, diols, or cleavage products. Isomerization of the double bonds can also occur under thermal or photolytic stress.

-

Lanostane Skeleton: The complex ring system, while generally stable, can undergo rearrangements under harsh acidic or thermal conditions.

Proposed Experimental Protocols for Determining Thermal Stability and Degradation Profile

To rigorously characterize the stability of this compound, a series of forced degradation studies should be conducted as recommended by the International Council for Harmonisation (ICH) guidelines.

High-Performance Liquid Chromatography (HPLC) Method for Stability Indication

A stability-indicating HPLC method is the cornerstone for assessing the degradation of this compound. The following protocol outlines the development and validation of such a method.

Instrumentation:

-

HPLC system with a photodiode array (PDA) or UV detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase Development:

-

Initial Gradient: Start with a gradient of acetonitrile (B52724) and water (or a suitable buffer like 0.1% formic acid in water). A typical starting gradient could be 50:50 acetonitrile:water, ramping to 100% acetonitrile over 20-30 minutes.

-

Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve good separation between the parent peak of this compound and any degradation products.

-

Detection Wavelength: Use the PDA detector to identify the maximum absorbance wavelength (λmax) for this compound and monitor at this wavelength.

Method Validation:

-

Specificity: Demonstrate that the method can resolve this compound from its degradation products and any process impurities.

-

Linearity, Range, Accuracy, and Precision: Establish these parameters according to ICH guidelines.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Subject aliquots of the stock solution to the stress conditions outlined in the table below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the stressed samples by the validated stability-indicating HPLC method.

Table 1: Proposed Conditions for Forced Degradation Studies of this compound

| Stress Condition | Proposed Experimental Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 2, 4, 8, 24 hours | Isomerization of double bonds, degradation of the side chain, potential rearrangement of the lanostane core. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 2, 4, 8, 24 hours | Oxidation of the aldehyde, potential epimerization at chiral centers. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 2, 4, 8, 24 hours | Oxidation of the aldehyde to a carboxylic acid, epoxidation of double bonds. |

| Thermal Degradation | Solid drug substance at 80°C for 1, 3, 7 days | Dehydration, isomerization, and other complex degradation pathways. |

| Photolytic Degradation | Solution and solid drug substance exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). | Isomerization of double bonds, photo-oxidation. |

Characterization of Degradation Products

The structural elucidation of major degradation products is crucial for understanding the degradation pathways.

Techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the degradation products and obtain fragmentation patterns for structural clues.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D techniques (COSY, HSQC, HMBC), are powerful tools for the definitive structural elucidation of isolated degradation products. Isolation can be achieved by preparative HPLC.

Data Presentation (Templates)

The following tables are templates for summarizing the quantitative data that would be obtained from the proposed stability studies.

Table 2: Summary of Thermal Stability Data for this compound (Solid State)

| Temperature (°C) | Time (days) | % Assay of this compound | Total Impurities (%) | Appearance |

| 80 | 1 | |||

| 80 | 3 | |||

| 80 | 7 |

Table 3: Summary of Forced Degradation Results for this compound in Solution

| Stress Condition | Time (hours) | % Assay of this compound | Major Degradant 1 (RRT) | Major Degradant 2 (RRT) | Total Impurities (%) |

| 0.1 M HCl, 60°C | 2 | ||||

| 0.1 M HCl, 60°C | 8 | ||||

| 0.1 M NaOH, 60°C | 2 | ||||

| 0.1 M NaOH, 60°C | 8 | ||||

| 3% H₂O₂, RT | 2 | ||||

| 3% H₂O₂, RT | 8 |

*RRT: Relative Retention Time

Visualizations of Experimental Workflows and Potential Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflow and a potential degradation pathway for this compound.

Caption: Proposed experimental workflow for determining the stability of this compound.

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Lucialdehyde A using High-Performance Liquid Chromatography (HPLC)

Introduction